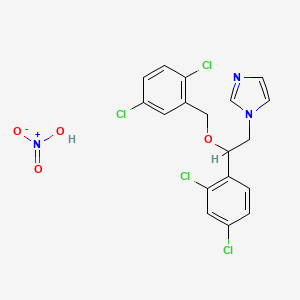
2,5-Dichloro Miconazole Nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro Miconazole Nitrate is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
作用机制
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole (Imazalil): A fungicide used in agriculture.
1-[2-(2,4-Dichlorophenyl)-2-(2-propyloxy)ethyl]-1H-imidazole (Enilconazole): Another fungicide with similar structural features.
Uniqueness
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2,5-Dichloro Miconazole Nitrate is a synthetic antifungal compound that belongs to the imidazole class of antifungals. It is primarily used in the treatment of various fungal infections due to its potent biological activity against a range of pathogens. This article delves into the biological mechanisms, efficacy, and clinical applications of this compound, supported by data tables and case studies.
The antifungal activity of this compound is attributed to its ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. The compound also exhibits additional mechanisms:
- Inhibition of CYP450 Enzymes : It inhibits the CYP450 14α-lanosterol demethylase enzyme, which is essential for ergosterol production .
- Reactive Oxygen Species (ROS) Generation : The compound increases intracellular levels of ROS, contributing to oxidative stress within fungal cells .
- Quorum Sensing Modulation : Elevated levels of farnesol due to ergosterol disruption may interfere with fungal communication processes .
Efficacy Against Fungal Pathogens
This compound has demonstrated significant antifungal activity against various pathogens. The following table summarizes its effectiveness against common fungi:
Clinical Applications
The clinical applications of this compound extend across various types of fungal infections:
- Dermatophyte Infections : Effective in treating conditions such as tinea pedis and tinea cruris.
- Cutaneous Candidiasis : Demonstrated efficacy against skin infections caused by Candida species.
- Intravaginal Use : Used in formulations for treating vaginal candidiasis.
Case Studies
- Case Study on Tinea Pedis Treatment : A clinical trial involving patients with tinea pedis showed that topical application of miconazole nitrate resulted in a significant reduction in fungal load and improvement in symptoms within two weeks. Patients reported an 80% resolution rate compared to placebo .
- Efficacy in Vaginal Candidiasis : In a double-blind study involving women with recurrent vaginal candidiasis, treatment with miconazole nitrate led to a 70% cure rate after one week of therapy, significantly higher than the placebo group .
Safety and Side Effects
While generally well-tolerated, some patients may experience localized side effects such as itching or burning at the application site. Rare cases of hypersensitivity reactions have been reported. Systemic absorption is minimal when used topically, reducing the risk of systemic side effects .
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSOOILEKZTFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














